molecular formula C8H12N2O B1470155 hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile CAS No. 1423025-07-3

hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile

Cat. No. B1470155
CAS RN: 1423025-07-3
M. Wt: 152.19 g/mol
InChI Key: QTSMFXRROVYNJQ-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is a chemical compound with the CAS Number: 1423025-07-3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is 152.2 . The IUPAC name is hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile . The Inchi Code is 1S/C8H12N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-3,5-6H2 .


Physical And Chemical Properties Analysis

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is a liquid at room temperature .

Scientific Research Applications

Heterocyclic Enaminonitriles Synthesis

Studies on heterocyclic enaminonitriles have explored the preparation of dihydrothiophenium derivatives and their recyclization, which is significant for the development of new chemical entities with potential biological activities. The starting compounds were synthesized through the reaction of amino-thiophenecarbonitriles with morpholine, indicating the versatility of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile derivatives in heterocyclic chemistry (Yamagata et al., 1993).

Reaction with Secondary Dialkylamines

Another study demonstrated the reactivity of selected 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines like pyrrolidine and morpholine. This research contributes to the understanding of how these compounds can be modified to produce a variety of derivatives, offering insights into their potential applications in medicinal chemistry (Kalogirou & Koutentis, 2014).

Synthesis of Morpholinotetrahydrothieno[2,3-c]Isoquinolines

The creation of morpholinotetrahydrothieno[2,3-c]isoquinolines from hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile derivatives showcases the compound's utility in synthesizing complex structures that are pertinent to drug discovery and development. These structures have potential applications in designing molecules with specific pharmacological activities (El-Dean et al., 2008).

Development of Corrosion Inhibitors

Research into 5-(phenylthio)-3H-pyrrole-4-carbonitriles has demonstrated the potential for derivatives of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile to act as effective corrosion inhibitors for metals. This application is crucial for industries where metal corrosion poses significant challenges, highlighting the compound's utility beyond pharmaceuticals into materials science (Verma et al., 2015).

properties

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSMFXRROVYNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC(CN2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201804
Record name 1H-Pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile

CAS RN

1423025-07-3
Record name 1H-Pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile, hexahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423025-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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